![molecular formula C25H16Fe2N6O16S2-2 B14791580 Iron, [-[2-(hydroxy-O)-3-[[5-[[2-hydroxy-4-(hydroxy-O)-5-[[2-(hydroxy-O)-3-nitro-5-sulfophenyl]azo-N1]phenyl]methyl]-2-(hydroxy-O)-4-hydroxyphenyl]azo-N1]-5-nitrobenzenesulfonato(6-)]]di-](/img/structure/B14791580.png)
Iron, [-[2-(hydroxy-O)-3-[[5-[[2-hydroxy-4-(hydroxy-O)-5-[[2-(hydroxy-O)-3-nitro-5-sulfophenyl]azo-N1]phenyl]methyl]-2-(hydroxy-O)-4-hydroxyphenyl]azo-N1]-5-nitrobenzenesulfonato(6-)]]di-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Iron, [mu-[2-(hydroxy-kappaO)-3-[[5-[[2-hydroxy-4-(hydroxy-kappaO)-5-[[2-(hydroxy-kappaO)-3-nitro-5-sulfophenyl]azo-kappaN1]phenyl]methyl]-2-(hydroxy-kappaO)-4-hydroxyphenyl]azo-kappaN1]-5-nitrobenzenesulfonato(6-)]]di-” is a complex iron compound characterized by its intricate structure involving multiple hydroxy, nitro, and sulfonato groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of complex iron compounds typically involves the coordination of iron ions with organic ligands under controlled conditions. The specific synthetic route for this compound would likely involve:
Ligand Preparation: Synthesizing the organic ligands with hydroxy, nitro, and sulfonato groups.
Coordination Reaction: Reacting the ligands with iron salts (e.g., iron(III) chloride) in a suitable solvent (e.g., water or ethanol) under controlled pH and temperature conditions.
Industrial Production Methods
Industrial production of such complex compounds may involve:
Batch Reactors: Using large-scale batch reactors to mix and react the ligands with iron salts.
Purification: Employing techniques like crystallization, filtration, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Complex iron compounds can undergo various types of reactions, including:
Oxidation-Reduction: Iron can change its oxidation state, leading to redox reactions.
Substitution: Ligands in the complex can be replaced by other ligands under certain conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Solvents: Water, ethanol, acetone.
Major Products
The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might lead to the formation of iron(III) complexes, while reduction could yield iron(II) complexes.
Scientific Research Applications
Chemistry
Catalysis: Complex iron compounds can act as catalysts in various chemical reactions, including organic synthesis and polymerization.
Biology
Enzyme Models: Studying these compounds can provide insights into the functioning of iron-containing enzymes in biological systems.
Medicine
Drug Development: Investigating the potential of these compounds as therapeutic agents, particularly in targeting specific biochemical pathways.
Industry
Dyes and Pigments: Using these compounds in the formulation of dyes and pigments due to their vibrant colors and stability.
Mechanism of Action
The mechanism by which complex iron compounds exert their effects often involves:
Coordination Chemistry: The interaction of iron ions with ligands, affecting the electronic and structural properties of the compound.
Molecular Targets: Binding to specific molecules or ions, influencing their reactivity and function.
Comparison with Similar Compounds
Similar Compounds
Iron(III) Sulfate: Another iron compound with different ligands.
Iron(II) Chloride: A simpler iron compound with chloride ligands.
Uniqueness
The uniqueness of “Iron, [mu-[2-(hydroxy-kappaO)-3-[[5-[[2-hydroxy-4-(hydroxy-kappaO)-5-[[2-(hydroxy-kappaO)-3-nitro-5-sulfophenyl]azo-kappaN1]phenyl]methyl]-2-(hydroxy-kappaO)-4-hydroxyphenyl]azo-kappaN1]-5-nitrobenzenesulfonato(6-)]]di-” lies in its complex structure and the presence of multiple functional groups, which can impart unique chemical and physical properties.
Properties
Molecular Formula |
C25H16Fe2N6O16S2-2 |
|---|---|
Molecular Weight |
832.2 g/mol |
IUPAC Name |
3-[[5-[[2,4-dihydroxy-5-[(2-hydroxy-3-nitro-4-sulfonatophenyl)diazenyl]phenyl]methyl]-2,4-dihydroxyphenyl]diazenyl]-2-hydroxy-6-nitrobenzenesulfonate;iron |
InChI |
InChI=1S/C25H18N6O16S2.2Fe/c32-17-8-19(34)14(28-26-12-2-4-21(48(42,43)44)22(23(12)36)31(40)41)6-10(17)5-11-7-15(20(35)9-18(11)33)29-27-13-1-3-16(30(38)39)25(24(13)37)49(45,46)47;;/h1-4,6-9,32-37H,5H2,(H,42,43,44)(H,45,46,47);;/p-2 |
InChI Key |
NYOJGVZUBVCIDT-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C(=C1N=NC2=C(C=C(C(=C2)CC3=CC(=C(C=C3O)O)N=NC4=C(C(=C(C=C4)S(=O)(=O)[O-])[N+](=O)[O-])O)O)O)O)S(=O)(=O)[O-])[N+](=O)[O-].[Fe].[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 2-(6-chloro-8-methoxy-2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-yl)acetate](/img/structure/B14791500.png)

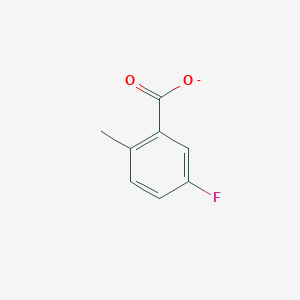

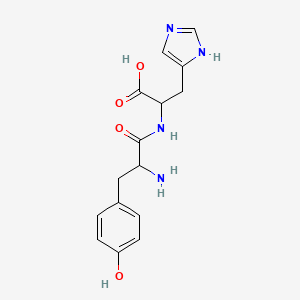
![tert-butyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]carbamate](/img/structure/B14791529.png)
![4-[2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzoic acid](/img/structure/B14791537.png)
![5-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid](/img/structure/B14791540.png)
![2-Cyclobutyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B14791546.png)
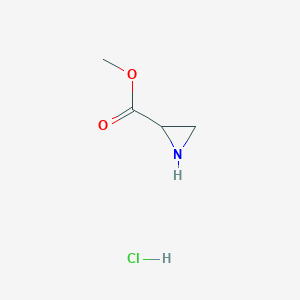
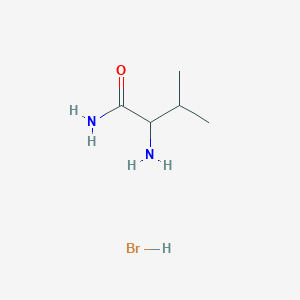
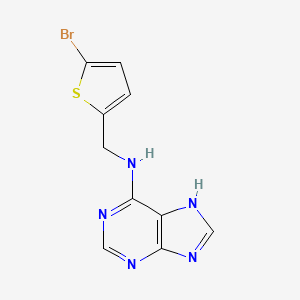
![3-Iodo-1,8-dimethyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione](/img/structure/B14791569.png)
![10-(Cyclopropylmethyl)-13-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B14791577.png)
